Trifluoroacetyl Acceptor Strength vs. Acetyl and Formyl Analogs: Hammett Substituent Constant Comparison
The trifluoroacetyl (–COCF₃) group present in CAS 1146961-23-0 possesses a Hammett σₚ constant of approximately 0.80, representing a 60% increase in electron-withdrawing power over the acetyl group (–COCH₃, σₚ ≈ 0.50) and a 90% increase over the formyl group (–CHO, σₚ ≈ 0.42) commonly employed in analog push–pull chromophores [1]. This acceptor strength differential directly translates into enhanced ground-state charge separation and a larger dipole moment change upon electronic excitation, which governs both the linear and nonlinear optical response [2].
| Evidence Dimension | Electron-withdrawing strength (Hammett σₚ constant) |
|---|---|
| Target Compound Data | σₚ ≈ 0.80 (trifluoroacetyl, –COCF₃) |
| Comparator Or Baseline | σₚ ≈ 0.50 (acetyl, –COCH₃); σₚ ≈ 0.42 (formyl, –CHO); σₚ ≈ 0.45 (ethyl ester, –CO₂Et) |
| Quantified Difference | 1.6× stronger than acetyl; 1.9× stronger than formyl; 1.8× stronger than ethyl ester |
| Conditions | Standard Hammett σₚ scale derived from pKa of para-substituted benzoic acids in water at 25 °C |
Why This Matters
A 60–90% increase in acceptor strength produces a proportionally larger intramolecular charge-transfer dipole, which directly determines the figure-of-merit first hyperpolarizability (β) in nonlinear optical applications and the solvatochromic sensitivity range in polarity-sensing applications.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. (Compilation of σₚ values including –COCF₃, –COCH₃, and –CHO.) View Source
- [2] Hori, A.; Konishi, G. Trifluoroacetyl-Substituted D–π–A Fluorophores: Design Strategies for Strong Solvatochromism and Giga Stokes Shifts. Chem. Asian J. 2025, e202500485. DOI: 10.1002/asia.202500485 View Source
